N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Description

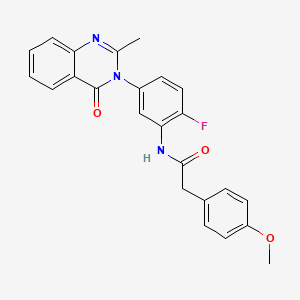

This compound features a quinazolin-4-one core substituted with a 2-methyl group and a 2-fluoro-5-phenyl moiety, coupled to a 2-(4-methoxyphenyl)acetamide side chain. Quinazolinones are well-documented for their anticancer and kinase-inhibitory properties, attributed to their planar aromatic structure and hydrogen-bonding capabilities. The fluorine atom at the phenyl ring enhances electronegativity and metabolic stability, while the 4-methoxyphenyl group may improve lipophilicity and target affinity .

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-15-26-21-6-4-3-5-19(21)24(30)28(15)17-9-12-20(25)22(14-17)27-23(29)13-16-7-10-18(31-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRBDMVGRUHHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Fluorination: Introduction of the fluorine atom at the 2-position of the phenyl ring can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Acetamide Formation: The final step involves coupling the fluorinated quinazolinone derivative with 4-methoxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: Used in the study of enzyme inhibition and receptor binding assays.

Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific molecular pathways.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The quinazolinone core is known to interact with kinase enzymes, inhibiting their activity and thus blocking signal transduction pathways crucial for cancer cell growth and survival. The fluorine atom enhances binding affinity and specificity to the target enzyme.

Comparison with Similar Compounds

Structural Analogs with Quinazolin-4-One Cores

describes three quinazolinone derivatives (11m, 11n, 11o) with styryl substituents and acetamide side chains. Key comparisons include:

- Structural Differences : The target compound lacks the styryl group but introduces a fluorine atom, which may reduce steric hindrance and enhance binding to hydrophobic enzyme pockets.

- Synthetic Efficiency: Compound 11o achieved the highest yield (60%), suggesting that para-substituted styryl groups favor reaction completion under reflux conditions.

- Thermal Stability : Higher melting points in 11m (314–317°C) correlate with extended conjugation from the benzo[d][1,3]dioxol-5-yl group, whereas the target compound’s fluorine substituent may lower melting points due to reduced symmetry.

Thiazolidinone and Thiadiazole Derivatives

Compounds in –6 and 15–18 feature thiazolidinone or triazole cores with sulfanyl acetamide groups:

- Example: N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide () Core Difference: Thiazolidinone vs. quinazolinone. Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, whereas quinazolinones target kinases and DNA repair enzymes. Electronic Effects: The phenylimino group in introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl in the target compound.

Benzothiazole Derivatives ()

Benzothiazole-based acetamides (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide) differ in core aromaticity and substitution:

- Bioactivity: Benzothiazoles are known for antitumor and neuroprotective effects but may exhibit higher toxicity due to metabolic activation.

- Solubility: The methoxy group in benzothiazoles improves water solubility compared to the fluorine in the target compound, as noted in solubility data for N-(4-methoxyphenyl)acetamide (1707 mg/L, ).

Triazole and Sulfanyl Acetamides (–18)

Compounds like 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () highlight:

- Functional Groups : Sulfanyl linkages may enhance radical scavenging but reduce metabolic stability compared to the target’s acetamide group.

- Substituent Impact : Chlorine or fluorine substituents (e.g., ) increase electronegativity, but fluorine’s smaller size allows better penetration into hydrophobic targets.

Research Findings and Implications

- Anticancer Potential: Quinazolinone derivatives () show promise in anticancer research, with the target compound’s fluorine likely improving selectivity for tyrosine kinases.

- Synthetic Challenges : Styryl-containing analogs (11m–11o) require prolonged reflux (18–43 hours), whereas fluorine incorporation may necessitate palladium-catalyzed cross-coupling, increasing complexity.

- Solubility vs. Bioavailability : The 4-methoxyphenyl group in the target compound balances lipophilicity and solubility, critical for oral bioavailability, whereas sulfanyl groups (–18) may limit absorption.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a novel compound that belongs to a class of quinazolinone derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinazolinone core with fluorine and methoxy substituents, which are known to enhance biological activity. The structural formula can be represented as follows:

This compound's unique combination of functional groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Quinazolinone derivatives, including the compound in focus, have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, the presence of the quinazolinone moiety is linked to enhanced antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound Name | Activity | MIC (µM) |

|---|---|---|

| This compound | Antibacterial | 20-40 |

| 4-Oxoquinazoline Derivative | Anticancer | 15 |

| 6-Methylquinazolinone | Antimicrobial | 30 |

The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity, suggesting that further exploration could yield effective therapeutic agents.

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been well-documented. The compound under review has shown efficacy in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that modifications in the quinazolinone structure can lead to enhanced cytotoxicity against various cancer cell lines.

A notable study reported that derivatives similar to this compound exhibited IC50 values ranging from 10 µM to 25 µM against human cancer cell lines such as HeLa and MCF7.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation and survival pathways.

- Interference with DNA Synthesis : The ability to disrupt DNA replication processes contributes to its anticancer efficacy.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A recent clinical trial assessed the efficacy of a related quinazolinone derivative against multi-drug resistant bacterial infections. Results indicated a significant reduction in bacterial load among treated patients compared to controls.

- Anticancer Trials : Preclinical studies involving this compound demonstrated substantial tumor regression in xenograft models, supporting its potential as an anticancer agent.

Q & A

Q. Methodological Answer :

- Docking Simulations : Use software like AutoDock to predict interactions with target proteins (e.g., kinases), focusing on the 2-methyl-4-oxoquinazolin-3(4H)-yl moiety’s orientation .

- QSAR Analysis : Corrogate electronic parameters (e.g., Hammett constants) of substituents (fluoro, methoxy) with bioactivity data to identify key pharmacophores .

- MD Simulations : Assess conformational flexibility of the phenylacetamide side chain to optimize binding kinetics .

Basic Question: What purification techniques are recommended for isolating this compound?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals for X-ray diffraction validation .

Advanced Question: How can researchers address low solubility in aqueous assays?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Micellar Formulations : Incorporate non-ionic surfactants (e.g., Tween 80) to enhance dispersion in in vitro buffers .

- Salt Formation : Explore hydrochloride or sodium salts of the acetamide moiety to improve hydrophilicity .

Basic Question: What safety precautions are critical during synthesis?

Q. Methodological Answer :

- Ventilation : Use fume hoods to handle volatile solvents (DMF, chloroform) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with intermediates .

- Waste Disposal : Neutralize acidic/basic residues before disposal to comply with institutional protocols .

Advanced Question: How can conflicting cytotoxicity data across cell lines be reconciled?

Q. Methodological Answer :

- Cell Panel Screening : Test across diverse cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .

- Mechanistic Profiling : Combine transcriptomics and proteomics to uncover cell-specific target expression or resistance mechanisms .

- Check Metabolism : Use CYP450 inhibitors (e.g., ketoconazole) in assays to determine if metabolic activation/inactivation impacts results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.